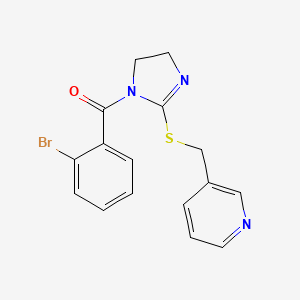

(2-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

This compound features a 2-bromophenyl group linked via a methanone bridge to a 4,5-dihydroimidazole ring substituted with a pyridin-3-ylmethyl thioether moiety. The bromine atom may enhance binding affinity through hydrophobic interactions, while the pyridine ring could contribute to solubility or metal coordination .

Properties

IUPAC Name |

(2-bromophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3OS/c17-14-6-2-1-5-13(14)15(21)20-9-8-19-16(20)22-11-12-4-3-7-18-10-12/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTFEAZCKANXFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

Formation of the Pyridin-3-ylmethyl Thioether: This step involves the reaction of pyridin-3-ylmethanol with a thiol, such as thiourea, under acidic conditions to form the pyridin-3-ylmethyl thioether.

Synthesis of the Dihydroimidazole Moiety: The dihydroimidazole ring is formed by reacting an appropriate diamine with a carbonyl compound, such as glyoxal, under basic conditions.

Coupling Reaction: The final step involves coupling the bromophenyl group with the pyridin-3-ylmethyl thioether and the dihydroimidazole moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the imidazole ring often exhibit significant antimicrobial properties . For instance, derivatives of imidazole have been shown to possess antibacterial and antifungal activities against various pathogens, including multidrug-resistant strains . The presence of the pyridinylmethylthio group in this compound may enhance its interaction with biological targets, leading to improved efficacy against infections.

Anticancer Potential

The antiproliferative effects of imidazole derivatives have been documented in several studies. For example, compounds similar to (2-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis . The ability to target specific cellular pathways makes this compound a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

Imidazole-containing compounds are known to act as enzyme inhibitors. The potential of This compound to inhibit phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways has been explored, which are critical in cancer progression and metabolic regulation .

Synthetic Pathways

The synthesis of This compound typically involves nucleophilic substitution reactions where imidazole reacts with various bromo derivatives. Studies have employed Density Functional Theory (DFT) calculations to optimize reaction conditions and predict the stability of intermediates during synthesis .

Organic Electronics

Compounds with bromophenyl groups are often utilized in organic electronics due to their electronic properties. The incorporation of This compound into polymer matrices could enhance charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Antibacterial Activity Study

A study evaluating the antibacterial activity of various imidazole derivatives found that compounds similar to This compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 100 μg/mL .

| Compound | Activity | Concentration |

|---|---|---|

| Compound A | Inhibitory | 100 μg/mL |

| Compound B | Inhibitory | 200 μg/mL |

| Target Compound | Significant Inhibition | 100 μg/mL |

Anticancer Activity Assessment

In vitro studies on the anticancer properties of imidazole derivatives have shown that certain modifications can lead to enhanced activity against specific cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The target compound's structural features may contribute to its selective cytotoxicity .

Mechanism of Action

The mechanism of action of (2-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The pyridin-3-ylmethyl thioether moiety may facilitate binding to metal ions or active sites in proteins, while the dihydroimidazole ring could interact with nucleic acids or other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic and Heterocyclic Moieties

Several analogs share the 4,5-dihydroimidazole core but differ in substituents:

Table 1: Key Structural and Physicochemical Comparisons

*Molecular weight estimated based on formula C₁₆H₁₄BrN₃OS.

Key Observations :

- Heterocyclic Influence : Replacing the pyridine ring (target) with a furan (as in ) alters electronic properties, which could impact binding to targets like enzymes or nucleic acids.

- Thioether Moieties : The pyridin-3-ylmethyl thioether in the target compound may enable unique hydrogen bonding or π-π stacking versus the 3-fluorobenzyl group in .

Biological Activity

The compound (2-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has drawn interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be summarized as follows:

- Core Structure : Imidazole ring

- Substituents :

- 2-bromophenyl group

- Pyridin-3-ylmethylthio group

This unique combination of functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that compounds containing imidazole and thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazole have shown promising results in inhibiting tumor growth, with some exhibiting IC50 values in the low micromolar range. The presence of the bromophenyl and pyridine moieties enhances the compound's interaction with cellular targets, potentially increasing its antitumor efficacy .

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties against a range of pathogens. Studies have shown that thiazole and imidazole derivatives can inhibit bacterial growth, making them candidates for further development as antimicrobial agents .

Anticonvulsant Properties

The imidazole ring is also associated with anticonvulsant activity. Compounds with similar structures have been evaluated for their ability to reduce seizure activity in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Interaction : The imidazole moiety can interact with imidazoline binding sites (IBS), which are implicated in cardiovascular regulation and neuroprotection.

- Enzyme Inhibition : The thioether group may act as a nucleophile in enzyme inhibition processes, affecting various metabolic pathways.

- Cellular Uptake : The lipophilic nature of the bromophenyl group may enhance cellular permeability, facilitating drug uptake and efficacy.

Study 1: Antitumor Efficacy

A study involving a series of imidazole derivatives demonstrated that compounds with similar structural features to this compound exhibited significant cytotoxicity against human glioblastoma and melanoma cell lines. The most active compound showed an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Testing

In another investigation, derivatives were tested against Staphylococcus epidermidis and other Gram-positive bacteria. Results indicated that certain substitutions on the phenyl ring enhanced antimicrobial activity significantly compared to controls .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.